molecular formula C19H24N4O5 B2590684 butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate CAS No. 1351648-79-7

butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate

Cat. No.: B2590684
CAS No.: 1351648-79-7
M. Wt: 388.424
InChI Key: JFUVQNJHKJVMOE-UHFFFAOYSA-N
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Description

Butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the methoxy and methyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the benzoate ester: This step involves the esterification of benzoic acid with butanol in the presence of an acid catalyst.

    Coupling of the pyrazole and benzoate moieties: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC or DMP.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions

Major Products

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted esters or amides

Scientific Research Applications

Butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions due to its amide and ester functionalities.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrazole ring and amide groups are key functional groups that facilitate these interactions.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-(2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)acetamido)benzoate: Unique due to its specific substitution pattern and combination of functional groups.

    Other pyrazole derivatives: Often used in medicinal chemistry for their bioactivity.

    Benzoate esters: Commonly used in various industrial applications.

Uniqueness

This compound is unique due to its combination of a pyrazole ring, methoxy group, and benzoate ester, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

butyl 4-[[2-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-4-5-10-28-19(26)13-6-8-14(9-7-13)21-16(24)11-20-17(25)15-12-23(2)22-18(15)27-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUVQNJHKJVMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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